4-bromobutyl Nitrate

Descripción general

Descripción

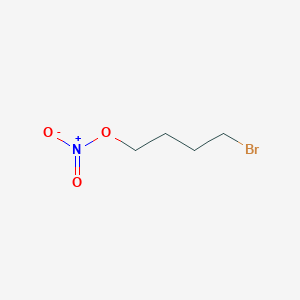

4-bromobutyl Nitrate is an organic compound with the molecular formula C4H8BrNO3. It is a thermally unstable oily liquid used primarily in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids . This compound is known for its unique structure, which includes a bromine atom and a nitrate group, making it a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-bromobutyl Nitrate is typically synthesized through the nitration of 4-bromo-1-hydroxybutane. The process involves adding 4-bromo-1-hydroxybutane to a sulfonitizing mixture in the absence of solvents or diluents . The reaction is carried out by slowly adding fuming nitric acid to a solution of sulfuric acid in dichloromethane at temperatures between -5°C and 5°C. The mixture is then stirred for 2-5 hours, followed by extraction and purification steps to obtain the final product .

Industrial Production Methods: The industrial production of this compound is limited due to the potential explosiveness of the reaction. The method is generally confined to laboratory-scale synthesis because of the sudden increase in temperature and gas production during the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 4-bromobutyl Nitrate undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions:

Nitration: Sulfuric acid and nitric acid in dichloromethane at low temperatures.

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.

Major Products:

Nitrooxyalkyl esters: These are formed when this compound reacts with pharmacologically active carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Cyclooxygenase Inhibition : 4-Bromobutyl Nitrate has demonstrated inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which play crucial roles in prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain, making it a candidate for anti-inflammatory drug development .

- Antiplatelet Aggregation : The compound has been shown to inhibit platelet aggregation, thereby potentially reducing the risk of thrombus formation. This property is particularly relevant for cardiovascular disease treatments.

- Vasodilation : It counteracts the vasoconstrictive effects of angiotensin II, promoting relaxation of blood vessels. This mechanism can be beneficial in managing hypertension and other cardiovascular conditions .

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various nitrooxyalkyl esters, which are used as prodrugs. These prodrugs can be converted into active pharmaceutical ingredients at the target site within the body, enhancing therapeutic efficacy while minimizing side effects .

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Nitroalkane | Dual functional groups (bromine and nitrate) |

| 1-Bromobutane | Alkyl Halide | Simpler structure; lacks nitrate functional group |

| Butyl Nitrate | Nitrate Ester | Similar functionality but without bromine substitution |

| 2-Bromobutane | Alkyl Halide | Different position of bromine; affects reactivity |

| 4-Chlorobutyl Nitrate | Chlorinated Compound | Similar structure; chlorine instead of bromine |

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of this compound through its effects on COX enzymes. Results indicated a significant reduction in prostaglandin levels in treated subjects compared to controls, suggesting potential for therapeutic applications in inflammatory diseases .

Case Study 2: Cardiovascular Applications

Research investigating the antiplatelet effects showed that administration of this compound resulted in a marked decrease in platelet aggregation in vitro. This finding supports its potential use as an adjunct therapy for preventing cardiovascular events .

Mecanismo De Acción

The mechanism of action of 4-bromobutyl Nitrate involves its interaction with specific molecular targets and pathways:

Cyclooxygenase Enzymes: By inhibiting cyclooxygenase-1 and cyclooxygenase-2, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.

Platelet Aggregation: It suppresses the production of thromboxanes A2 and B2, which are involved in platelet activation and aggregation.

Vasodilation: It counteracts the effects of angiotensin II, leading to the relaxation of blood vessels.

Comparación Con Compuestos Similares

4-bromobutyl Nitrate can be compared with other similar compounds, such as:

4-Bromo-1-butanol: The precursor in the synthesis of this compound.

Nitrooxyalkyl esters: These compounds share the nitrooxy functional group and are used in similar pharmacological applications.

Uniqueness: this compound is unique due to its dual functional groups (bromine and nitrate), which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in the synthesis of pharmacologically active compounds .

Actividad Biológica

4-Bromobutyl nitrate (C4H8BrNO3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a nitrate group attached to a butyl chain. Its structure can be represented as follows:

This compound is primarily used as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity stems from the bromine atom and the nitrate group, which can participate in various chemical reactions.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to release nitric oxide (NO) upon metabolic activation. Nitric oxide is a signaling molecule involved in numerous physiological processes, including:

- Vasodilation : NO promotes relaxation of vascular smooth muscle, leading to increased blood flow.

- Neurotransmission : It acts as a neurotransmitter in the central nervous system.

- Immune Response : NO plays a role in the immune system by modulating inflammatory responses.

Inhibition of Amyloidogenesis

Recent studies have indicated that compounds similar to this compound may influence amyloidogenesis, which is critical in diseases such as Alzheimer's. Research has shown that certain nitrate prodrugs can inhibit the formation of amyloid-beta peptides, potentially offering therapeutic benefits for neurodegenerative conditions . This effect is mediated through modulation of secretase enzymes involved in amyloid production.

Study on Nitrate Prodrugs

A study published in Molecular Pharmacology investigated the anti-inflammatory and cytoprotective activities of nitrate derivatives. The findings suggested that these compounds could reduce amyloid-beta levels by enhancing proteolytic degradation pathways . Although specific data on this compound was limited, its structural similarity to other nitrated compounds implies potential for similar biological effects.

Environmental Impact

Another important aspect of this compound is its environmental behavior. Research has shown that brominated compounds can undergo biodegradation processes influenced by nitrate levels in aquatic environments. A study highlighted that injecting nitrates could enhance the biodegradation of brominated phenols, indicating a potential pathway for environmental remediation . This suggests that while this compound may not exhibit direct biological activity, it could play a role in bioremediation strategies.

Data Table: Biological Activities Related to Nitrate Compounds

Propiedades

IUPAC Name |

4-bromobutyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHVMDABUMCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439582 | |

| Record name | 4-bromobutylnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146563-40-8 | |

| Record name | 4-bromobutylnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.